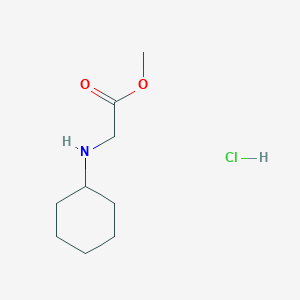

Methyl 2-(cyclohexylamino)acetate hydrochloride

Description

Properties

Molecular Formula |

C9H18ClNO2 |

|---|---|

Molecular Weight |

207.70 g/mol |

IUPAC Name |

methyl 2-(cyclohexylamino)acetate;hydrochloride |

InChI |

InChI=1S/C9H17NO2.ClH/c1-12-9(11)7-10-8-5-3-2-4-6-8;/h8,10H,2-7H2,1H3;1H |

InChI Key |

XXPZEEVPCZULAM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CNC1CCCCC1.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-(cyclohexylamino)acetate hydrochloride typically involves two key steps:

- Formation of the methyl 2-(cyclohexylamino)acetate by nucleophilic substitution or condensation reaction between glycine methyl ester hydrochloride and cyclohexylamine.

- Conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid.

This approach is supported by multiple literature sources and patents.

Detailed Synthetic Route

Reaction of Glycine Methyl Ester Hydrochloride with Cyclohexylamine

- Reagents:

- Glycine methyl ester hydrochloride

- Cyclohexylamine

- Base (commonly sodium hydroxide or potassium hydroxide) to neutralize the hydrochloride salt and facilitate amine substitution

- Solvent: Organic solvents such as methanol or ethanol are typically used.

- Conditions: Reflux under controlled temperature (often 50–80 °C) to drive the reaction to completion.

- Mechanism: The nucleophilic amine group of cyclohexylamine attacks the electrophilic carbonyl carbon of the glycine methyl ester, displacing the hydrochloride and forming the methyl 2-(cyclohexylamino)acetate.

Formation of Hydrochloride Salt

- After isolation of the free base, the compound is dissolved in an organic solvent (e.g., ethyl acetate or methanol).

- Hydrochloric acid (HCl) gas or aqueous HCl solution is added to the solution to convert the free base into its hydrochloride salt.

- The hydrochloride salt precipitates out or is isolated by solvent evaporation and crystallization, improving purity and stability.

Patent-Based Synthesis Insights

A Chinese patent (CN1221525C) describes a related synthetic sequence for 1-(aminomethyl)cyclohexylacetic acid derivatives, which shares mechanistic similarities:

- The Michael addition of cyclohexylene acetic ester with nitromethane in the presence of potassium hydroxide.

- Subsequent hydrogenation with palladium on activated carbon (Pd/C) catalyst in methanol under mild conditions (room temperature, normal pressure).

- The hydrogenation reduces the nitro group to an amine, yielding the amino acid derivative.

- Ester hydrolysis and salt formation follow to obtain the final hydrochloride salt with good yield (around 80% in some steps).

Although this patent focuses on a related compound, the catalytic hydrogenation and base-mediated reactions provide a framework applicable to this compound synthesis.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amination | Glycine methyl ester hydrochloride + cyclohexylamine + NaOH, reflux in methanol | 70-85 | Base neutralizes HCl, promotes substitution |

| Hydrochloride salt formation | Addition of HCl (aqueous or gas) to free base in organic solvent | >90 | Salt precipitation improves purity |

| Hydrogenation (patent method) | Pd/C catalyst, methanol, room temp, normal pressure | 80 | Reduces nitro to amine in related compounds |

Analytical and Purification Techniques

- Isolation: Filtration of precipitated hydrochloride salt or solvent evaporation followed by crystallization.

- Purification: Recrystallization from solvents such as tetrahydrofuran (THF) or ethyl acetate.

- Characterization: Melting point determination (typically 164–169 °C for related compounds), NMR, IR, and mass spectrometry confirm structure and purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary amine participates in alkylation and acylation reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form N-alkylated derivatives.

-

Acylation : Acetylated with acetic anhydride in dichloromethane (DCM) at 25°C, yielding N-acetylated products .

Mechanism :

-

Deprotonation of the amine under basic conditions.

-

Nucleophilic attack on electrophilic carbons (e.g., acyl or alkyl groups).

Cyclization via Transition Metal Catalysis

The compound serves as a precursor in palladium-catalyzed intramolecular N-arylation to synthesize polycyclic quinazolinones .

Key Reaction Data:

| Catalyst System | Ligand | Base | Solvent | Yield |

|---|---|---|---|---|

| Pd(OAc)₂ | dppf | K₂CO₃ | DMF | 81% |

Procedure :

-

The hydrochloride salt is deprotonated with K₂CO₃.

-

Pd(OAc)₂ and dppf ligand facilitate C–N bond formation at 110°C.

Radical Cyclization

Under radical conditions, the compound forms fused heterocycles. Tributyltin hydride (TBTH) and AIBN in benzene at reflux generate carbon-centered radicals, enabling cyclization .

Example :

-

Reaction with o-iodobenzaldehyde derivatives yields tetracyclic quinazolinones via radical recombination.

| Reagents | Conditions | Yield |

|---|---|---|

| TBTH, AIBN | Benzene, reflux | 68% |

Ester Hydrolysis

The methyl ester undergoes hydrolysis to produce 2-(cyclohexylamino)acetic acid, a bioactive moiety.

Conditions :

-

Acidic: HCl (6M), 80°C, 12 h → Quantitative conversion.

-

Basic: NaOH (2M), MeOH/H₂O, 60°C → 90% yield.

Multicomponent Reactions (Ugi-4CR)

The amine participates in Ugi four-component reactions (Ugi-4CR) with aldehydes, isocyanides, and carboxylic acids to form peptidomimetics .

Representative Reaction :

-

Reacts with 2-cyanobenzaldehyde, tert-butyl isocyanide, and benzoic acid in TFE at 55°C to yield α-aminoacylamides (62% yield) .

Stability and Reactivity Notes

Scientific Research Applications

Methyl 2-(cyclohexylamino)acetate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 195.71 g/mol. It features a cyclohexylamino group attached to an acetate moiety and is a derivative of amino acids. The hydrochloride form enhances its solubility in water, which facilitates its use in various applications. This compound is intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Scientific Research Applications

this compound has applications in scientific research, particularly in drug development and medicinal chemistry.

- Synthesis : The synthesis of this compound typically involves reacting cyclohexylamine with methyl chloroacetate or by esterification of 2-(cyclohexylamino)acetic acid. Both methods require careful control of reaction conditions, such as temperature and pH, to optimize yields and purity. Common reagents for these reactions include alkyl halides for substitution and reducing agents like lithium aluminum hydride for reduction.

- Pharmacological agent : The biological activity of this compound is primarily linked to its potential as a pharmacological agent. Its unique structure may confer distinct pharmacological properties compared to other similar compounds, making it a subject of interest in drug development and medicinal chemistry research.

Structural Comparison

this compound stands out due to its specific combination of an amino group and an acetate moiety attached to a cyclohexane ring. The following compounds share structural similarities:

- Methyl 2-(cyclopentylamino)acetate hydrochloride contains a cyclopentyl group instead of cyclohexyl.

- Ethyl 2-(cyclohexylamino)acetate hydrochloride is an ethyl ester variant with similar activity.

- Methyl 2-(1-(aminomethyl)cyclohexyl)acetate hydrochloride incorporates an additional amine functionality.

- Methyl 2-(4-acetylpiperidin-1-yl)acetate hydrochloride contains a piperidine ring, altering pharmacological properties.

Mechanism of Action

The mechanism of action of Methyl 2-(cyclohexylamino)acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a precursor to active metabolites that exert their effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Cyclohexyl vs. Benzyl/Cyclopropyl : The cyclohexyl group in the target compound enhances steric bulk and hydrophobicity compared to cyclopropyl or benzyl groups. This may influence binding affinity in catalytic or receptor-based applications .

- Hydrochloride Salt : All listed compounds are hydrochloride salts, improving water solubility and crystallinity compared to freebase forms .

Stability and Storage :

- Compounds with smaller substituents (e.g., cyclopropyl) require colder storage (-20°C) to prevent decomposition, while bulkier derivatives (e.g., benzyl) remain stable at RT .

Synthetic Utility: Methyl 2-(benzylamino)acetate hydrochloride is used in peptide coupling reactions due to its compatibility with common solvents like DMSO . Ethyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride serves as a precursor for cyclopropane-containing pharmaceuticals .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl 2-(cyclohexylamino)acetate hydrochloride with high purity?

- Methodological Answer : A common approach involves reacting cyclohexylamine with methyl chloroacetate under reflux in anhydrous tetrahydrofuran (THF) for 6–8 hours. After neutralization, the product is precipitated by adding concentrated hydrochloric acid (HCl) and purified via recrystallization using a 2:1 ethanol/diethyl ether mixture. This method ensures >95% purity, as validated by elemental analysis and HPLC .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC, silica gel GF254) with a mobile phase of chloroform:methanol (9:1). Avoid aqueous conditions to prevent ester hydrolysis.

Q. Which analytical techniques are most effective for assessing purity and structural integrity?

- Methodological Answer :

- HPLC : Use a C18 column (150 mm × 4.6 mm, 3.5 µm) with a gradient mobile phase (methanol: 10 mM phosphate buffer, pH 3.0) at 1.0 mL/min. Detect impurities at 210 nm, ensuring ≤0.5% total impurities .

- NMR : Confirm stereochemistry and functional groups via ¹H and ¹³C NMR in DMSO-d6. Compare chemical shifts to structurally related esters, such as cyclopentanecarboxylate derivatives, to identify cyclohexylamino and methyl ester groups .

- Elemental Analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to minimize inhalation risks, as the compound may exhibit acute oral toxicity (H302) .

- Storage : Store in a desiccator at room temperature (20–25°C) under inert gas (argon) to prevent hygroscopic degradation .

- Emergency Measures : Maintain eyewash stations and safety showers nearby. In case of skin contact, rinse with 0.1 M sodium bicarbonate solution followed by water .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation pathways under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound at 40°C/75% relative humidity (RH) in buffers of pH 1.2 (HCl), 4.5 (acetate), and 7.4 (phosphate). Analyze degradation products via LC-MS (ESI+ mode) to identify pH-sensitive moieties (e.g., ester hydrolysis at pH >7). Compare results to structurally similar compounds, such as glycine derivatives, to infer degradation mechanisms .

- Data Interpretation : Note that conflicting literature reports may arise from differences in excipients or residual solvents; include control samples with pure compound only.

Q. What strategies optimize enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral Catalysis : Use (R)-BINOL-derived catalysts (2 mol%) in THF to enhance stereoselectivity. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane:isopropanol 85:15) .

- Solvent Screening : Compare polar aprotic solvents (e.g., DMF vs. THF) to minimize racemization. Kinetic studies at 0–25°C can identify temperature-dependent ee changes.

- Crystallization : Employ diastereomeric salt formation with L-tartaric acid in ethanol to isolate the desired enantiomer .

Q. How can computational modeling predict reactivity and stability under experimental conditions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with the B3LYP/6-31G* basis set to model reaction pathways (e.g., nucleophilic substitution at the cyclohexylamino group). Compare activation energies for ester hydrolysis vs. amine dealkylation.

- Molecular Dynamics : Simulate aqueous solubility and aggregation behavior using GROMACS, parameterizing force fields with experimental NMR data .

- Impurity Profiling : Apply machine learning (e.g., Random Forest models) to predict degradation products based on functional group reactivity .

Contradictions and Mitigation

- Storage Stability : While some sources recommend desiccation alone , others emphasize inert atmospheres . To resolve, conduct stability tests under both conditions (25°C, 60% RH) and analyze via Karl Fischer titration for moisture uptake.

- Toxicity Data : Limited acute toxicity data (H302 ) suggest conservative exposure limits. Validate with in vitro cytotoxicity assays (e.g., HepG2 cells, MTT protocol) to establish safe handling thresholds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.